molecular formula C12H14O2 B144320 Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- CAS No. 58741-14-3

Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

Cat. No. B144320
CAS RN: 58741-14-3
M. Wt: 190.24 g/mol
InChI Key: XLBLRLIFRIMESC-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-, is a chemical compound belonging to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The specific structure of this compound includes an ethanone group attached to a benzofuran moiety that has been modified with an ethyl group and additional saturation in the furan ring.

Synthesis Analysis

The synthesis of related benzofuran compounds has been reported in the literature. For instance, novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen or nitro groups on the benzofuran ring were synthesized from 2-(2-formylphenoxy)alkanoic acids . Additionally, a method for synthesizing (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones was developed, which involved a palladium-catalyzed dearomative arylation/oxidation reaction starting from (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oximes and iodobenzene . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with various substituents affecting the overall shape and reactivity of the molecule. In the case of the related compound ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate, the crystal structure revealed aromatic π–π interactions and non-classical hydrogen bonds stabilizing the structure . These interactions are important for understanding the molecular conformation and potential reactivity of similar compounds like Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. The reduction of 5-halo-and 5-nitro-1-(benzofuran-3-yl)-2-phenylethanones to their corresponding ethanols was achieved with lithium aluminum hydride, while selective catalytic reduction of nitro compounds to amino compounds was performed under Pd/C at room temperature . These reactions demonstrate the reactivity of the benzofuran ring and the potential transformations that Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- could undergo.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- are not detailed in the provided papers, the properties of benzofuran derivatives generally include their melting points, boiling points, solubility, and stability. The presence of different substituents such as halogens, nitro groups, or sulfanyl groups can significantly alter these properties . The molecular interactions observed in the crystal structure of related compounds suggest that Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- may also exhibit specific intermolecular interactions that could influence its physical state and solubility .

Scientific Research Applications

Synthesis and Bioactive Heterocyclic Compounds

Benzofuran derivatives, including Ethanone, play a crucial role in synthetic organic chemistry, serving as precursor molecules in pharmaceuticals, perfumery, and agrochemical industries. The significance of 3-hydroxycoumarin, a benzofuran derivative, has been emphasized due to its numerous chemical, photochemical, and biological properties. Various synthesis methods have been described, with a focus on the reactivity of these compounds to produce heterocyclic compounds with potential biological activities (Jules Yoda, 2020).

Antimicrobial Applications

Benzofuran derivatives exhibit a wide array of biological activities, including antimicrobial properties. Recent studies have highlighted benzofuran's potential as a pharmacophore for designing new antimicrobial agents. These compounds, such as psoralen, 8-methoxypsoralen, and angelicin, have been utilized in treating skin diseases like cancer or psoriasis, showcasing benzofuran's versatility in developing effective antimicrobial candidates (Asha Hiremathad et al., 2015).

Environmental Impact and Degradation

The environmental occurrence and potential ecological risks of benzofuran compounds, including Ethanone derivatives, have been a concern due to their widespread use in consumer products. Studies focusing on the occurrence, toxicities, and ecological risks of specific benzofuran derivatives in water environments suggest the need for further research on their long-term impact on aquatic ecosystems and the development of remediation strategies (Sujin Kim & Kyungho Choi, 2014).

properties

IUPAC Name

1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-11-7-10-6-9(8(2)13)4-5-12(10)14-11/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBLRLIFRIMESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=C(O1)C=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613728
Record name 1-(2-Ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

CAS RN

58741-14-3
Record name 1-(2-Ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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